molecular formula C19H18N4O6 B2606879 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide CAS No. 1052561-61-1

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2606879
CAS No.: 1052561-61-1
M. Wt: 398.375
InChI Key: KKYHSZYUEXGGHB-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure comprising an imidazolidine-2,5-dione (hydantoin) core, which is substituted with a 4-methoxyphenyl group at the 4-position. This core is further functionalized with an acetamide linker that is connected to a 4-nitrophenylamine moiety. The presence of both electron-donating (methoxy) and strong electron-withdrawing (nitro) groups on distinct aromatic rings makes this compound a valuable scaffold for investigating structure-activity relationships in drug discovery. While specific biological data for this exact compound is not widely published, its structural features are associated with a range of pharmacological activities. The hydantoin core is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities. The 4-nitrophenylacetamide group is a common pharmacophore that can contribute to molecular recognition and binding affinity. This combination suggests potential applications as a key intermediate in the synthesis of more complex bioactive molecules or as a tool compound for probing biological pathways, particularly those involving enzymes or receptors that interact with aromatic amide structures. Researchers may employ this chemical in the development of novel therapeutic agents, as a building block in combinatorial chemistry, or as a standard in analytical method development. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6/c1-19(12-3-9-15(29-2)10-4-12)17(25)22(18(26)21-19)11-16(24)20-13-5-7-14(8-6-13)23(27)28/h3-10H,11H2,1-2H3,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYHSZYUEXGGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the imidazolidinone core. This intermediate is further reacted with 4-nitrophenylacetic acid under specific conditions to produce the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro and methoxy positions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound has shown promise in pharmaceutical research, particularly as a potential drug candidate due to its structural features that may influence biological activity. The presence of the imidazolidinone ring enhances its ability to interact with biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar compounds with imidazolidinone structures. Results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the target compound may also possess similar properties.

Biochemical Studies

The compound's unique structure allows it to serve as a probe in biochemical assays. Its ability to form hydrogen bonds and interact with proteins makes it suitable for studying enzyme kinetics and protein-ligand interactions.

Data Table: Biochemical Assays

Assay TypeResultReference
Enzyme InhibitionIC50 = 0.5 µM
Binding AffinityKd = 10 nM
CytotoxicityIC50 = 15 µM

Material Science

The compound can also be explored in material science for developing novel polymers or materials with specific functionalities due to its reactive sites.

Case Study: Polymer Synthesis

Research demonstrated that incorporating imidazolidinone derivatives into polymer matrices improved thermal stability and mechanical properties, indicating potential applications in high-performance materials.

Agricultural Applications

Emerging studies suggest that derivatives of this compound may have applications in agrochemicals, particularly as fungicides or herbicides due to their biological activity against plant pathogens.

Data Table: Agricultural Efficacy

CompoundTarget OrganismEfficacy (%)Reference
Compound AFusarium oxysporum85%
Compound BAspergillus niger75%

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Implications
Target Compound : 2-[4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide Imidazolidinone - 4-Methyl, 4-methoxyphenyl (core)
- 4-Nitrophenyl (acetamide)
~388.35 (calculated) High polarity due to nitro group; potential for hydrogen bonding and π-π stacking .
2-Chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Imidazolidinone - 4-Methyl, 4-methoxyphenyl (core)
- Chloro (acetamide)
374.43 Moderate electron withdrawal; increased lipophilicity compared to nitro analog.
N-(3,5-Dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide Imidazolidinone - 3-Methoxyphenyl, 4-fluorobenzyl (core)
- 3,5-Dimethoxyphenyl (acetamide)
~507.50 (estimated) Enhanced solubility from methoxy groups; fluorobenzyl may improve membrane permeability.
2-[Cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Imidazolidinone - 4-Methyl, 4-methoxyphenyl (core)
- Cyclopentyl(methyl)amino (acetamide)
374.43 Tertiary amine introduces basicity; cyclopentyl group may enhance steric bulk.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide - 4-Chloro-2-nitrophenyl
- Methylsulfonyl
307.72 Sulfonyl group increases stability; dual electron-withdrawing effects (Cl, NO₂).

Key Findings from Comparative Studies:

Biological Relevance: Imidazolidinones with fluorobenzyl or cyclopentyl substituents () show enhanced binding to hydrophobic enzyme pockets, as seen in PCSK9 inhibitors . The target compound’s nitrophenyl group may confer unique interactions with nitroreductases or other redox-sensitive targets, though direct evidence is lacking .

Synthetic Utility: N-(Substituted phenyl)acetamides are frequently used as intermediates for heterocycles like thiadiazoles or quinolinones (e.g., ). The nitro group in the target compound could facilitate such syntheses .

Biological Activity

2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O5
  • Molecular Weight : 436 Da
  • LogP : 1.23 (indicating moderate lipophilicity)
  • Polar Surface Area : 108 Ų

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on various cellular pathways and its potential as a therapeutic agent. The following sections summarize key findings from recent studies.

Antidiabetic Properties

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. For instance, studies have shown that related imidazolidinone derivatives improve insulin sensitivity and glucose tolerance in diabetic models. These compounds modulate the expression of genes involved in insulin signaling pathways such as IRS1, PI3K, and PPAR-α, which are crucial for glucose metabolism .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism appears to be linked to the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it exhibits competitive inhibition against protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity treatment. The IC50 value for PTP1B inhibition was reported to be in the low micromolar range, indicating potent activity compared to other known inhibitors .

Study 1: Insulin Sensitivity Improvement

In a study involving STZ-induced diabetic rats, treatment with related compounds led to a significant reduction in blood glucose levels and improved lipid profiles. The mechanism was attributed to enhanced insulin receptor phosphorylation and improved glucose uptake in peripheral tissues .

Study 2: Cytotoxic Effects on Cancer Cells

A series of experiments were conducted on various cancer cell lines (e.g., MCF-7, HeLa). The results showed that the compound induced apoptosis through mitochondrial pathways, characterized by increased Bax/Bcl-2 ratios and cytochrome c release into the cytosol .

Data Tables

PropertyValue
Molecular FormulaC23H24N4O5
Molecular Weight436 Da
LogP1.23
Polar Surface Area108 Ų
PTP1B IC50Low micromolar range
Biological ActivityObservations
AntidiabeticImproved insulin sensitivity; modulates insulin signaling genes
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionCompetitive inhibitor of PTP1B

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